

Technical Guide: Spectral Characterization of 2'-(Allyloxy)-6'-hydroxyacetophenone[1]

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Compound of Interest

Compound Name:	2'-(Allyloxy)-6'-hydroxyacetophenone
CAS No.:	23226-84-8
Cat. No.:	B1333362

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Executive Summary

2'-(Allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) is a critical intermediate in the synthesis of oxygen heterocycles, particularly substituted chromones, flavones, and coumarins. [1] Its structural significance lies in its ability to undergo the Claisen rearrangement, a [3,3]-sigmatropic shift that migrates the allyl group to the C-3' position, regenerating the resorcinol core.[1]

Accurate spectral characterization of this compound is essential for drug development professionals to distinguish it from its bis-allylated byproduct (2',6'-diallyloxyacetophenone) and its Claisen rearrangement product (3'-allyl-2',6'-dihydroxyacetophenone).[1] This guide provides a definitive reference for the NMR, IR, and MS data of the mono-allylated species.

Structural Overview & Synthesis Context

The molecule consists of an acetophenone core substituted at the 2' and 6' positions.[1][2] The key feature is the intramolecular hydrogen bond between the 6'-hydroxyl group and the acetyl carbonyl oxygen.[1] This interaction locks the conformation, significantly influencing the chemical shifts in NMR and the vibrational frequencies in IR.[1]

Synthesis Protocol (Brief)

To ensure the spectral data corresponds to high-purity material, the compound is typically synthesized via the controlled mono-allylation of 2,6-dihydroxyacetophenone.[1]

- Reagents: 2,6-Dihydroxyacetophenone, Allyl bromide (1.1 eq), Potassium carbonate (anhydrous).[1]
- Solvent: Acetone (reflux).[1][3]
- Purification: Column chromatography (Hexane/Ethyl Acetate) is required to separate the mono-allyl ether (Target) from the bis-allyl ether.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is dominated by the desymmetrization of the aromatic ring and the strong hydrogen bond.[1]

¹H NMR Data (CDCl₃

, 400 MHz)

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment	Mechanistic Insight
OH	13.25	Singlet	-	Chelate OH	Extreme downfield shift due to strong intramolecular H-bond with C=O.
H-4'	7.28	Triplet	8.4	Ar-H (para)	Standard aromatic resonance.[1]
H-5'	6.62	Doublet	8.4	Ar-H (ortho)	Ortho to OH; shielded by electron-donating oxygen.[1]
H-3'	6.42	Doublet	8.4	Ar-H (ortho)	Ortho to O-Allyl; slightly more shielded than H-5'. [1]
H-2''	6.05	Multiplet	-	(Allyl)	Characteristic internal vinyl proton.[1]
H-3''	5.45	dd	17.2, 1.5	(trans)	Terminal vinyl proton (trans to H-2'').[1]
H-3''	5.32	dd	10.5, 1.5	(cis)	Terminal vinyl proton (cis to H-2'').[1]

H-1"	4.62	Doublet	5.5	Methylene doublet; deshielded by oxygen.[1]
Acetyl	2.75	Singlet	-	Methyl ketone alpha protons.[1]

C NMR Data (CDCl

, 100 MHz)

- Carbonyl (): 204.5 ppm (Deshielded by H-bonding).[1]
- Aromatic C-OH (C-6'): 164.8 ppm.[1]
- Aromatic C-OAllyl (C-2'): 160.2 ppm.[1]
- Aromatic C-H: 135.5 (C-4'), 110.8 (C-5'), 102.5 (C-3').[1]
- Quaternary C-1': 112.0 ppm.
- Allyl Group: 132.1 (), 118.5 (), 69.8 ().[1]
- Acetyl Methyl: 33.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group environment, specifically the chelation.[1]

Frequency (cm)	Vibration Mode	Notes
3000-3400	O-H Stretch	Broad and weak due to chelation; often overlaps with C-H.
1625-1640	C=O[1] Stretch	Diagnostic Peak. Lowered from typical 1680 cm by H-bonding.
1595	C=C Aromatic	Ring skeletal vibrations.
1250	C-O-C Stretch	Aryl alkyl ether stretch.[1]

Mass Spectrometry (MS)

- Ionization: EI (70 eV)[1]
- Molecular Ion (): m/z 192[1]
- Base Peak: m/z 151 (Loss of Allyl radical)

Fragmentation Logic: The molecular ion (m/z 192) typically undergoes

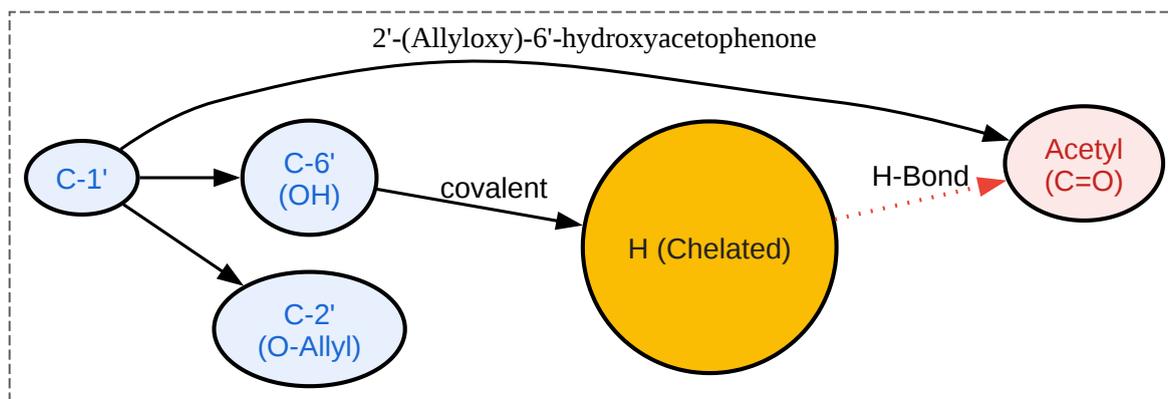
-cleavage of the allyl group or loss of the acetyl methyl group.[1]

- : Loss of the allyl radical () yields the resonance-stabilized cation at m/z 151.[1]
- : Loss of the methyl radical from the acetyl group yields m/z 177.[1]

Visualization of Structure & Pathways[1]

Structural Numbering & Chelation

The following diagram illustrates the specific atom numbering used in the NMR assignment and the critical intramolecular hydrogen bond.

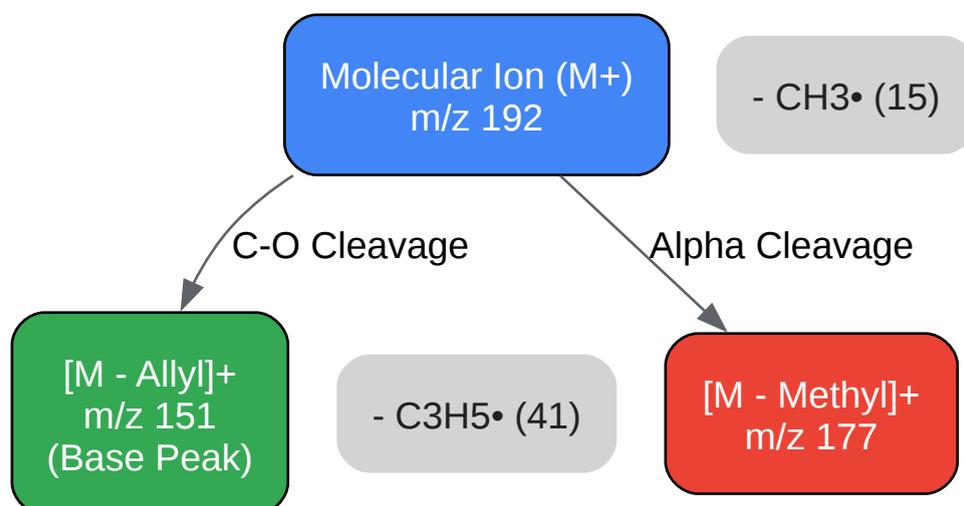


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Caption: Structural connectivity highlighting the intramolecular hydrogen bond between the 6'-OH and the acetyl carbonyl.[1]

MS Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic core.[1]



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Caption: Primary mass spectrometry fragmentation pathways showing the loss of allyl and methyl radicals.

References

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Sources

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